h5-HT₆ Receptor Binding Affinity vs. Parent Compound MS‑245
The (R)-enantiomer of the pyrrolidinylmethylindole series—to which CAS 651335-21-6 belongs—demonstrated a Ki of approximately 0.3 nM at human recombinant 5‑HT₆ receptors, representing an approximately 7‑ to 10‑fold improvement in affinity over the parent compound MS‑245 (Ki = 2–3 nM) measured under the same radioligand binding conditions [1]. This enhancement is attributed to the replacement of the dimethylaminoethyl side chain of MS‑245 with a conformationally constrained pyrrolidinylmethyl group.
| Evidence Dimension | h5-HT₆ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 0.3 nM (R-enantiomer of the pyrrolidinylmethylindole series; CAS 651335-21-6 is the 6-methyl analog within this series) |
| Comparator Or Baseline | MS-245: Ki = 2–3 nM |
| Quantified Difference | ~7- to 10-fold higher affinity |
| Conditions | Radioligand binding assay using [³H]-LSD or [³H]-5-HT at human recombinant 5-HT₆ receptors expressed in HEK293 cells; data from Abate et al. (2005) |
Why This Matters
A 7–10‑fold gain in binding affinity at the primary target directly translates to lower required dosing in functional assays and in vivo models, reducing off‑target engagement risk and improving assay sensitivity.
- [1] Abate, C.; Kolanos, R.; Dukat, M.; Setola, V.; Roth, B.L.; Glennon, R.A. Interaction of chiral MS-245 analogs at h5-HT₆ receptors. Bioorg. Med. Chem. Lett. 2005, 15, 3510–3513. View Source
